MS-PPOH
MS-PPOH
Arachidonic acid is converted by microsomal CYP450 enzymes to a variety of epoxides, ω-1 and ω-hydroxylated compounds via what is known as the epoxidase pathway. MS-PPOH is a selective inhibitor of the epoxygenation reactions catalyzed by specific CYP450 isozymes. MS-PPOH inhibits the formation of arachidonate 11,12-epoxides by CYP4A2 and CYP4A3 enzymes with an IC50 value of 13 µM, but has no effect on the formation of 20-HETE, the ω-hydroxylation product of CYP4A1.
Brand Name:
Vulcanchem
CAS No.:
206052-02-0
VCID:
VC0163767
InChI:
InChI=1S/C16H21NO4S/c1-3-13-21-15-11-8-7-10-14(15)9-5-4-6-12-16(18)17-22(2,19)20/h1,7-8,10-11H,4-6,9,12-13H2,2H3,(H,17,18)
SMILES:
CS(=O)(=O)NC(=O)CCCCCC1=CC=CC=C1OCC#C
Molecular Formula:
C16H21NO4S
Molecular Weight:
323.4 g/mol
MS-PPOH
CAS No.: 206052-02-0
Reference Standards
VCID: VC0163767
Molecular Formula: C16H21NO4S
Molecular Weight: 323.4 g/mol
CAS No. | 206052-02-0 |
---|---|
Product Name | MS-PPOH |
Molecular Formula | C16H21NO4S |
Molecular Weight | 323.4 g/mol |
IUPAC Name | N-methylsulfonyl-6-(2-prop-2-ynoxyphenyl)hexanamide |
Standard InChI | InChI=1S/C16H21NO4S/c1-3-13-21-15-11-8-7-10-14(15)9-5-4-6-12-16(18)17-22(2,19)20/h1,7-8,10-11H,4-6,9,12-13H2,2H3,(H,17,18) |
Standard InChIKey | REUHFEYPDFRRGJ-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)NC(=O)CCCCCC1=CC=CC=C1OCC#C |
Canonical SMILES | CS(=O)(=O)NC(=O)CCCCCC1=CC=CC=C1OCC#C |
Description | Arachidonic acid is converted by microsomal CYP450 enzymes to a variety of epoxides, ω-1 and ω-hydroxylated compounds via what is known as the epoxidase pathway. MS-PPOH is a selective inhibitor of the epoxygenation reactions catalyzed by specific CYP450 isozymes. MS-PPOH inhibits the formation of arachidonate 11,12-epoxides by CYP4A2 and CYP4A3 enzymes with an IC50 value of 13 µM, but has no effect on the formation of 20-HETE, the ω-hydroxylation product of CYP4A1. |
Synonyms | MS-PPOH N-methylsulfonyl-6-(2-propargyloxyphenyl)hexanamide |
Reference | 1.Capdevila, J.H.,Karara, A.,Waxman, D.J., et al. Cytochrome P-450 enzyme-specific control of the regio- and enantiofacial selectivity of the microsomal arachidonic acid epoxygenase. The Journal of Biological Chemisty 265, 10865-10871 (1990). |
PubChem Compound | 10087567 |
Last Modified | Nov 11 2021 |
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